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molecular formula C12H12N2O B8328654 3-(3-Methoxypyridin-2-yl)aniline

3-(3-Methoxypyridin-2-yl)aniline

Cat. No. B8328654
M. Wt: 200.24 g/mol
InChI Key: BBKYLRIFBWWSPD-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 3-(3-methoxypyridin-2-yl)nitrobenzene (0.391 g) in ethanol (8 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 120 mg) under a hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-(3-methoxypyridin-2-yl)aniline (0.34 g).
Quantity
0.391 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:9]2[CH:10]=[C:11]([N+:15]([O-])=O)[CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[C:4]([C:9]2[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=2)[NH2:15])=[N:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.391 g
Type
reactant
Smiles
COC=1C(=NC=CC1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CC1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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